

Solid-phase RNA synthesis protocol using 2'-O-Methyl-Pac-A

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Compound of Interest

Compound Name: 2'-O-Methyl-N6-phenoxyacetyladenosine

Cat. No.: B1494672

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Part 1: Executive Summary & Chemical Logic

1.1 The Intersection of Stability and Speed The synthesis of therapeutic oligonucleotides (siRNA, aptamers, antisense) demands two often conflicting attributes: biological stability and rapid manufacturing. The 2'-O-Methyl-Pac-A phosphoramidite represents a strategic solution to this bottleneck.

- 2'-O-Methylation (2'-OMe): This is a permanent modification, not a transient protecting group. It locks the ribose in a C3'-endo conformation (A-form helix favorability), significantly increasing binding affinity () to RNA targets while rendering the backbone resistant to nucleases.
- Phenoxyacetyl (Pac) Protection: Unlike standard Benzoyl (Bz) protection which requires harsh ammonolysis (55°C, 16h), the Pac group on the Adenine exocyclic amine is highly labile to nucleophilic attack. This allows for "Ultra-Mild" or "Ultra-Fast" deprotection using AMA (Ammonium Hydroxide/Methylamine) in as little as 10 minutes.[1][2]

1.2 The "Ultra-Mild" System Requirement Using 2'-O-Methyl-Pac-A implies a commitment to the Ultra-Mild Chemistry set. To fully realize the benefits of mild deprotection, the other bases in the sequence must be compatible.

- Cytosine: Must use Ac-C (Acetyl-C) instead of Bz-C.

- Guanine: Must use iPr-Pac-G (Isopropyl-Phenoxyacetyl-G) instead of iBu-G.
- Capping: Standard Acetic Anhydride (Cap A) can cause transamidation on Pac-G residues. [3][4] Phenoxyacetic Anhydride (Pac₂O) is the recommended Cap A reagent to prevent the formation of difficult-to-remove acetyl adducts.[3][4]

Part 2: Materials & Reagents

Component	Specification	Critical Notes
Monomer A	2'-OMe-Pac-A-CE Phosphoramidite	Dilute to 0.1 M in Anhydrous Acetonitrile.
Monomer C	2'-OMe-Ac-C-CE Phosphoramidite	Required for fast/mild deprotection compatibility.
Monomer G	2'-OMe-iPr-Pac-G-CE Phosphoramidite	Crucial: Highly sensitive to standard Capping reagents.
Monomer U	2'-OMe-U-CE Phosphoramidite	No base protection required.
Activator	0.25 M ETT (5-Ethylthio-1H-tetrazole)	ETT or BTT is preferred over Tetrazole for sterically hindered 2'-OMe couplings.
Oxidizer	0.02 M Iodine in THF/Pyridine/H ₂ O	Standard oxidation is compatible.
Cap A	Pac-Anhydride (UltraMild Cap A)	Recommended: Prevents transamidation of G. (Standard Ac ₂ O may be used only if deprotection is strictly controlled, but Pac ₂ O is safer).
Cap B	16% N-Methylimidazole in THF	Standard Cap B.
Deblock	3% TCA in Dichloromethane	Standard detritylation.
Cleavage	AMA (1:1 NH ₄ OH / 40% Methylamine)	Freshly prepared.[5]

Part 3: Solid-Phase Synthesis Protocol

Preparation

- Dissolution: Dissolve 2'-OMe-Pac-A amidite in anhydrous acetonitrile to a concentration of 0.1 M.
 - Note: Ensure water content is <30 ppm. 2'-OMe amidites are more sterically hindered than DNA; solubility is generally good, but vortexing is required.
- System Priming: Flush all lines with anhydrous acetonitrile to remove trace water.

The Synthesis Cycle

The 2'-OMe modification adds steric bulk near the phosphoramidite center. Standard DNA coupling times (1-2 min) are insufficient.

Step 1: Detritylation (Deblock)

- Reagent: 3% TCA in DCM.
- Flow: Pulse until orange color (DMT cation) clears.
- Logic: Removes the 5'-DMT group to expose the reactive 5'-OH.

Step 2: Coupling (The Critical Step)

- Reagent: 0.1 M 2'-OMe-Pac-A + 0.25 M ETT.
- Time: 6.0 minutes (Minimum).
- Logic: The 2'-OMe group creates steric hindrance. ETT is a more acidic activator than tetrazole, promoting faster protonation of the diisopropylamino group, compensating for the slower kinetics.
- Optimization: For sequences >40-mer, increase coupling time to 10 minutes.

Step 3: Capping

- Reagent: UltraMild Cap A (Pac₂O) + Cap B.
- Time: Standard (e.g., 20-45 seconds).
- Logic: Acetylates unreacted 5'-OH groups to prevent deletion mutations (n-1). Using Pac₂O prevents the "transamidation" side reaction where the labile Pac group on Guanosine is swapped for a stable Acetyl group, which would render the G resistant to mild deprotection.

Step 4: Oxidation

- Reagent: 0.02 M Iodine.
- Time: Standard (e.g., 30-45 seconds).
- Logic: Converts the unstable Phosphite Triester (P III) to the stable Phosphate Triester (P V).

Part 4: Downstream Processing (Cleavage & Deprotection)

This section highlights the primary advantage of the Pac-A monomer: Speed.

WARNING: Unlike standard TBDMS-RNA synthesis, there is NO 2'-Deprotection step. The 2'-OMe group is permanent. Do not treat with Fluoride (TEA·3HF) or Acid.[6]

Protocol A: Ultra-Fast Cleavage (High Throughput)

- Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).[1][5]
- Method:
 - Wash the solid support (CPG) with acetonitrile.
 - Add 1-2 mL AMA to the column/vial.
 - Incubate at 65°C for 10 minutes.
 - Cool on ice immediately to prevent degradation of sensitive dyes (if present).

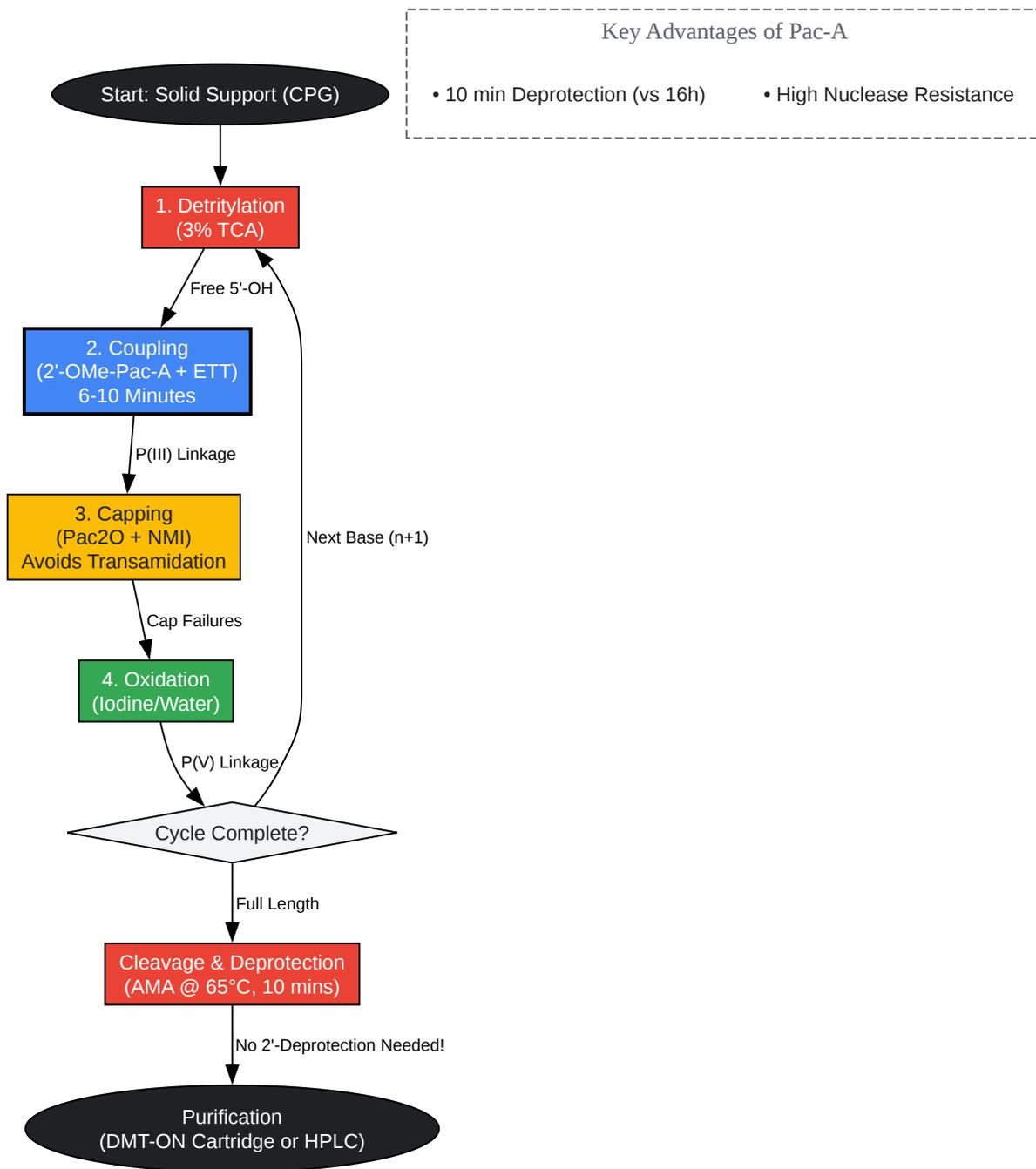
- Evaporate to dryness (SpeedVac).
- Result: Fully deprotected, single-stranded 2'-OMe RNA ready for purification.

Protocol B: Room Temperature Cleavage (Dye-Compatible)

If the oligo contains heat-sensitive moieties (e.g., certain fluorophores like Cy5 or Cyanine dyes that degrade in hot ammonia):

- Reagent: AMA.
- Condition: Incubate at Room Temperature for 2 hours.
- Result: Complete deprotection of Pac-A, Ac-C, and iPr-Pac-G without thermal degradation.

Part 5: Workflow Visualization



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Figure 1: Cycle logic for 2'-OMe-Pac-A synthesis. Note the specific requirement for Pac-Anhydride capping and the rapid AMA deprotection step.

Part 6: Quality Control & Troubleshooting

Analytical Validation

- ESI-MS: The mass of 2'-OMe-A is +14 Da greater than standard RNA A (OH) and +30 Da greater than DNA dA (H).
 - Calculation: Molecular Weight of 2'-OMe-A residue = 343.2 Da (approx).
- HPLC: 2'-OMe oligos are more hydrophobic than standard RNA. On a C18 column, they will elute later than their unmodified RNA counterparts.

Common Failure Modes

Issue	Symptom	Root Cause	Solution
Low Coupling Yield	Stepwise yield <97%	Steric hindrance of 2'-OMe.	Increase coupling time to 10 mins; Ensure Activator is fresh (ETT preferred).
N-Acetyl-G Contamination	Mass spec shows +42 Da peaks.	Transamidation during Capping.[4]	MUST use Pac-Anhydride (UltraMild Cap A) instead of Acetic Anhydride.
Incomplete Deprotection	Peaks with +134 Da (Pac adduct).	Old AMA reagent or temp too low.	Prepare fresh AMA. Ensure 65°C is reached rapidly.

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